![molecular formula C8H13NOS2 B13452594 3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13452594.png)
3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro junction where two rings are connected through a single atom, creating a rigid and three-dimensional framework. The presence of sulfur atoms and an azaspiro core makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under basic conditions, followed by the introduction of methylsulfanyl groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and optimized reaction conditions can further enhance the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule.
Aplicaciones Científicas De Investigación
3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism by which 3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one exerts its effects involves interactions with molecular targets and pathways. The sulfur atoms and azaspiro core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptane: Similar structure but lacks the ketone group.
1-Azaspiro[3.3]heptane: Lacks the methylsulfanyl groups, making it less versatile in chemical reactions.
3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one: Similar structure but with methyl groups instead of methylsulfanyl groups.
Uniqueness
3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one stands out due to the presence of both sulfur atoms and an azaspiro core. This combination imparts unique chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H13NOS2 |
|---|---|
Peso molecular |
203.3 g/mol |
Nombre IUPAC |
3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C8H13NOS2/c1-11-8(12-2)6(10)9-7(8)4-3-5-7/h3-5H2,1-2H3,(H,9,10) |
Clave InChI |
YDLJTBURALPPME-UHFFFAOYSA-N |
SMILES canónico |
CSC1(C(=O)NC12CCC2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


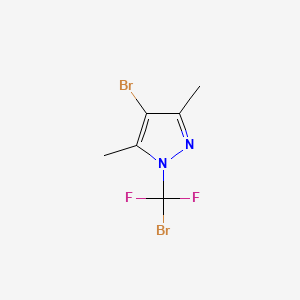
![N-[3-(bromomethyl)-3-(2,2,3,3-tetrafluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13452518.png)
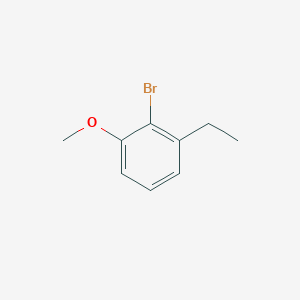


![Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13452541.png)
amine hydrochloride](/img/structure/B13452546.png)
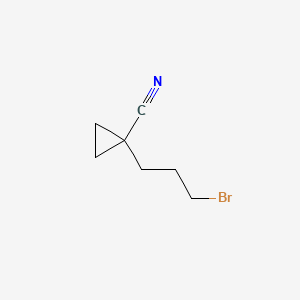
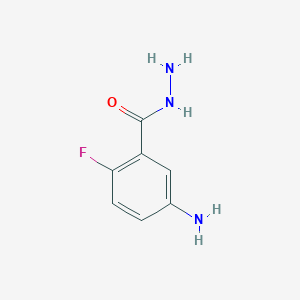
![[4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B13452566.png)
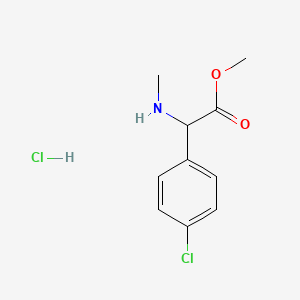
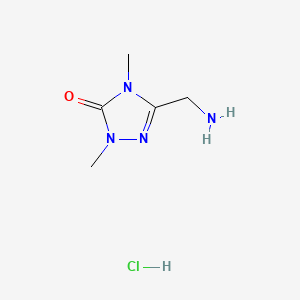
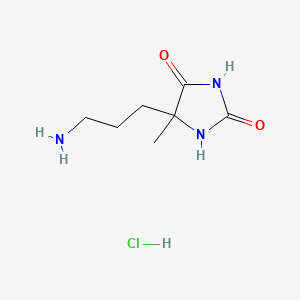
![2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile](/img/structure/B13452585.png)
